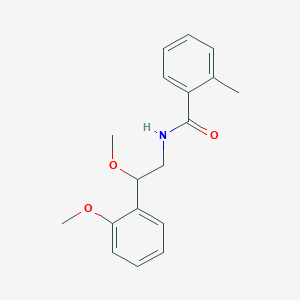

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzamide” is a complex organic compound. It contains functional groups such as amide and ether, and aromatic rings .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Applications De Recherche Scientifique

Chromatographic Studies

The reversed-phase liquid chromatographic retention behavior of N-ethylbenzamides, including those with substitutions similar to N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzamide, has been investigated. The study focused on the effects of methyl, methoxy, or phenyl groups at specific positions on chromatographic retention, suggesting potential applications in analytical chemistry and pharmacokinetics for precision measurement and separation of compounds (Lehtonen, 1983).

Radiochemistry and PET Imaging

Research involving radiolabeled compounds like [18F]p-MPPF, which shares structural similarities with N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzamide, highlights its application in studying serotonin receptors using positron emission tomography (PET). Such studies are crucial for understanding neurotransmission and could have implications in diagnosing and researching neurological diseases (Plenevaux et al., 2000).

Antagonist Research for Serotonergic System

Further research on [18F]p-MPPF demonstrates its role as a 5-HT1A antagonist, providing insights into the serotonergic system through PET imaging. This includes its chemistry, radiochemistry, and applications in both animal and human studies, underscoring its potential for studying psychiatric and neurological disorders (Plenevaux et al., 2000).

Molecular Connectivity Indices Studies

The molecular connectivity indices of substituted N-ethylbenzamides, including structures akin to N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzamide, have been correlated with chromatographic retention data. This approach provides a quantitative relationship between chemical structure and retention behavior, useful in pharmaceutical research and development (Lehtonen, 1983).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-13-8-4-5-9-14(13)18(20)19-12-17(22-3)15-10-6-7-11-16(15)21-2/h4-11,17H,12H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWZHUZWSBEFDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,5-Dimethylpiperidino)methyl]-6-methyl-4-pyrimidinol](/img/structure/B2379701.png)

![2-{3,9-dimethyl-7-[(2-methylphenyl)methyl]-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purinyl}acetamide](/img/structure/B2379706.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2379710.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2379719.png)